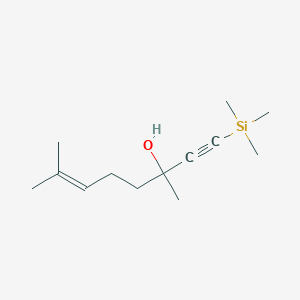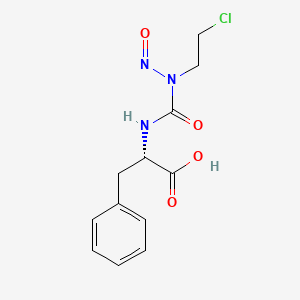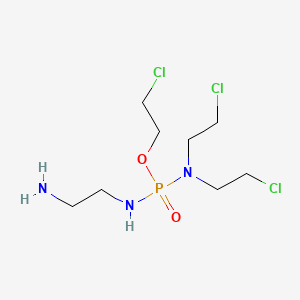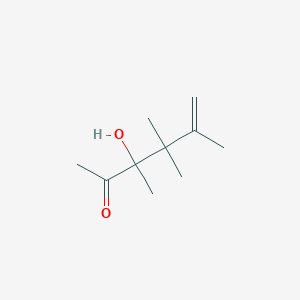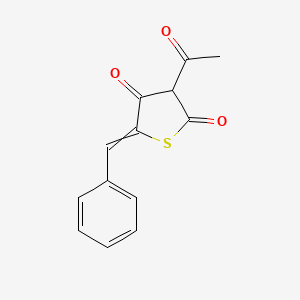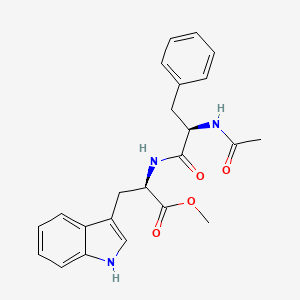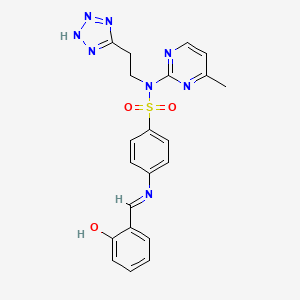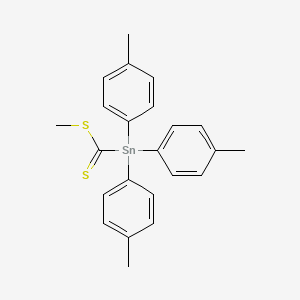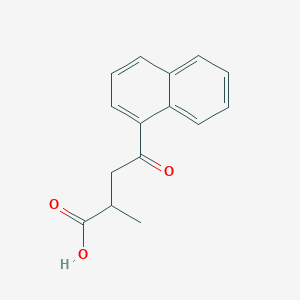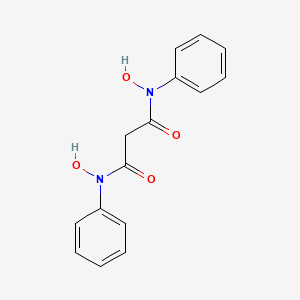
Octyl oct-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl oct-2-ynoate: is an organic compound belonging to the class of esters It is characterized by the presence of an octyl group attached to an oct-2-ynoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl oct-2-ynoate can be synthesized through the esterification of oct-2-ynoic acid with octanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Octyl oct-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the oct-2-ynoate moiety to a double or single bond, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl oct-2-ynoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is utilized as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes .
Medicine: Its ester functional group can be modified to enhance the pharmacokinetic properties of therapeutic agents .
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique chemical properties contribute to the development of products with desirable sensory attributes .
Wirkmechanismus
The mechanism of action of octyl oct-2-ynoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active oct-2-ynoic acid, which can then participate in various biochemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to modulate different biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Methyl oct-2-ynoate: Similar in structure but with a methyl group instead of an octyl group.
Ethyl oct-2-ynoate: Contains an ethyl group and is used in organic synthesis and as a flavoring agent.
Octyl cyanoacrylate: An octyl ester of cyanoacrylic acid, used as a medical adhesive.
Uniqueness: Octyl oct-2-ynoate is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous .
Eigenschaften
CAS-Nummer |
80220-82-2 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
octyl oct-2-ynoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-11,13,15H2,1-2H3 |
InChI-Schlüssel |
CEJISNXSGFWSLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C#CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




